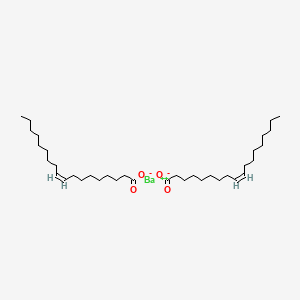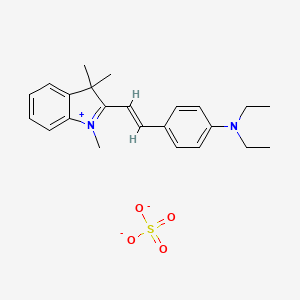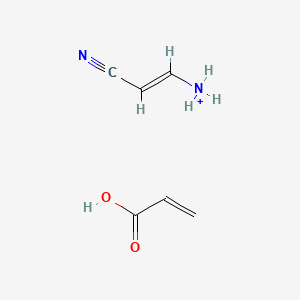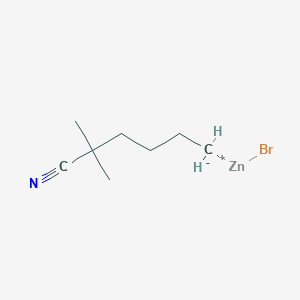
5-Cyano-5-methylhexylzinc bromide
Übersicht
Beschreibung
5-Cyano-5-methylhexylzinc bromide is a highly reactive organozinc compound that is widely used in organic synthesis. It is a colorless to yellowish liquid that is soluble in many organic solvents. This compound is known for its ability to act as a nucleophile in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Aerodynamics and Environmental Impact
5-Cyano-5-methylhexylzinc bromide, a variant of methyl bromide, is significant in agricultural applications, particularly as a soil fumigant. Studies like that of Majewski et al. (1995) have explored the aerodynamic measurements of methyl bromide volatilization from tarped and non-tarped fields, shedding light on its environmental impact, particularly its potential role in the depletion of the stratospheric ozone layer (Majewski et al., 1995).
Synthesis and Chemical Transformations
The synthesis of related compounds, such as 5-cyano-L-tryptophan, has been studied, which can offer insights into the synthesis and potential applications of 5-Cyano-5-methylhexylzinc bromide in chemical transformations. Dua and Phillips (1992) explored this aspect in their work on the synthesis of cyano derivatives (Dua & Phillips, 1992).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, compounds like 5-Cyano-5-methylhexylzinc bromide are often examined for their potential biological activities. For instance, Bayrak et al. (2019) synthesized and tested bromophenol derivatives for their inhibition activities against various enzymes, providing a context in which similar compounds could be evaluated (Bayrak et al., 2019).
Alternatives to Methyl Bromide and Environmental Safety
Research by Schneider et al. (2003) on alternatives to methyl bromide for pest and pathogen control highlights the ongoing need to find safer and more sustainable compounds, a category in which 5-Cyano-5-methylhexylzinc bromide might fit (Schneider et al., 2003).
Epigenetic Research
In the field of epigenetics, compounds like 5-Cyano-5-methylhexylzinc bromide can be useful in studying DNA modifications. Tang et al. (2015) delved into the sensitive determination of cytosine modifications in DNA, which could be relevant for understanding how similar compounds interact with genetic material (Tang et al., 2015).
Agricultural Applications
The agricultural applications of methyl bromide, closely related to 5-Cyano-5-methylhexylzinc bromide, have been extensively studied, as seen in the work of Fields and White (2002). They investigated alternatives to methyl bromide for controlling stored-product and quarantine insects, which can provide afoundation for understanding the potential agricultural uses of 5-Cyano-5-methylhexylzinc bromide (Fields & White, 2002).
Genomic DNA Analysis
The role of similar compounds in genomic DNA analysis is exemplified by research on cytosine modifications, such as the study by Lian et al. (2012) on the epigenetic hallmark of melanoma involving 5-hydroxymethylcytosine, a modification of cytosine that could be studied using related chemical compounds (Lian et al., 2012).
Methodological Innovations
Methodological advancements in the synthesis and analysis of chemical compounds, as explored by Katta et al. (2017), are crucial for the development and characterization of chemicals like 5-Cyano-5-methylhexylzinc bromide (Katta et al., 2017).
Eigenschaften
IUPAC Name |
bromozinc(1+);2,2-dimethylhexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N.BrH.Zn/c1-4-5-6-8(2,3)7-9;;/h1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVDXAJZNDEELG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC[CH2-])C#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-5-methylhexylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



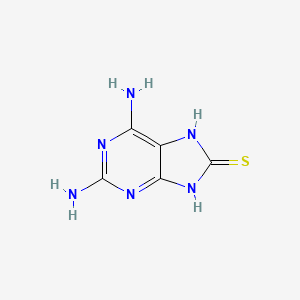
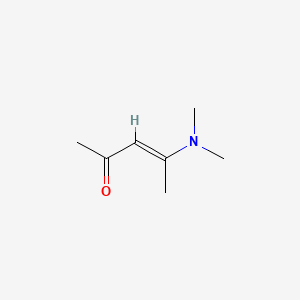
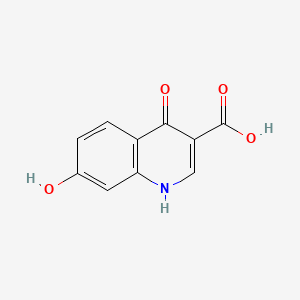
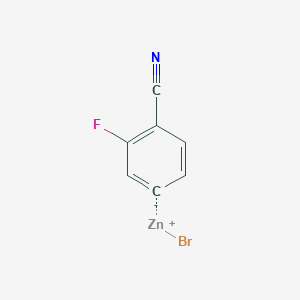
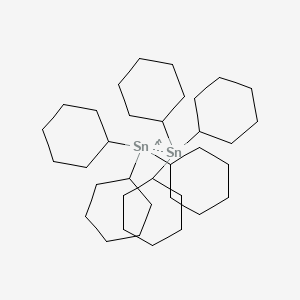
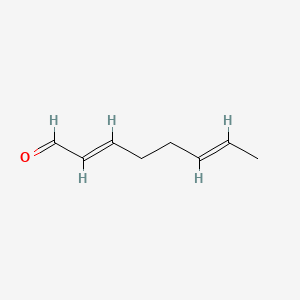
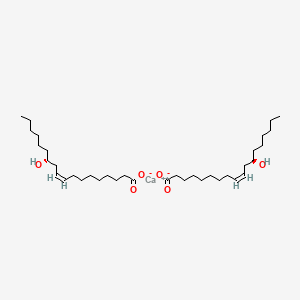
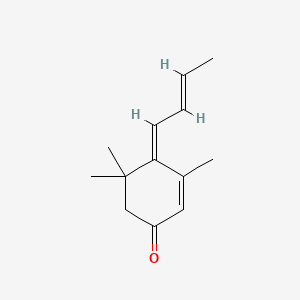
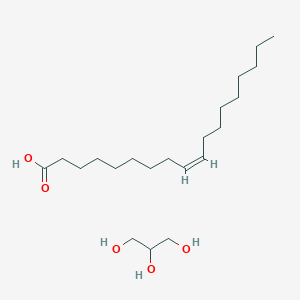
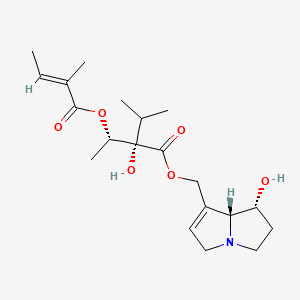
![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)
